5-bromo-1H-benzimidazole-7-carboxamide
Description
Properties
IUPAC Name |
6-bromo-1H-benzimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-4-1-5(8(10)13)7-6(2-4)11-3-12-7/h1-3H,(H2,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSASGVKDQQKCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)N)N=CN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354763-63-5 | |
| Record name | 5-bromo-1H-benzo[d]imidazole-7-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Rise of 5-Substituted Benzimidazole-7-Carboxamides: A Technical Guide to the Patent and Scientific Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in modern medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[2] This versatile core is found in numerous FDA-approved drugs, demonstrating its broad therapeutic potential across various diseases, including cancer, microbial infections, and inflammatory conditions.[2] Within this important class of compounds, the specific substitution pattern of a carboxamide at the 7-position and further substitution at the 5-position has given rise to a highly valuable and patentable area of research. This in-depth guide provides a technical overview of the patent landscape, synthesis, and biological activity of 5-substituted benzimidazole-7-carboxamides, with a particular focus on their development as potent enzyme inhibitors.
The Patent Landscape: A Focus on Targeted Therapies
The intellectual property surrounding 5-substituted benzimidazole-7-carboxamides is dynamic and centered on their application in targeted therapies. A significant portion of the patent activity revolves around the inhibition of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[3] However, other therapeutic targets have also been explored, creating a diverse patent landscape.
Key Therapeutic Targets and Major Patentees
| Therapeutic Target | Key Patent Examples | Major Assignees (Exemplary) |
| PARP (Poly (ADP-ribose) polymerase) Inhibition | US6737421B1, a patent for cyclo-alkyl substituted benzimidazoles for use as PARP inhibitors.[4] | Abbott Laboratories (now AbbVie)[5], Pfizer Inc.[6] |
| Acid Pump Antagonism | WO2007072142A2, disclosing benzimidazole-5-carboxamide derivatives as acid pump inhibitors for gastrointestinal disorders.[7] | (Not explicitly stated in provided snippets) |
| sEH (soluble Epoxide Hydrolase) Inhibition | WO2007043653A1, describing benzimidazole-5-carboxamide derivatives for hypertension and inflammatory diseases via sEH inhibition.[8] | (Not explicitly stated in provided snippets) |
| CYP17 (Cytochrome P450 17A1) Modulation | A patent application from Bristol Myers Squibb describes substituted benzimidazoles as CYP17 inhibitors for cancer treatment.[9] | Bristol Myers Squibb[9] |
The intense focus on PARP inhibitors is driven by their efficacy in treating cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.[3] The concept of "synthetic lethality," where the inhibition of PARP in these cancer cells leads to cell death, has been a major driver of clinical trials and patent filings.[10] AbbVie, with its development of Veliparib (a benzimidazole-4-carboxamide), has been a significant player in this field.[5]
Synthetic Strategies: Building the Core Scaffold
The synthesis of 5-substituted benzimidazole-7-carboxamides relies on the strategic construction of the benzimidazole core from appropriately substituted precursors. A common and effective method involves the condensation of a 2,3-diaminobenzoic acid derivative with an aldehyde or carboxylic acid.
General Synthetic Workflow
The following diagram illustrates a general synthetic pathway to the target compounds.
Caption: General synthetic route to 5-substituted benzimidazole-7-carboxamides.
Step-by-Step Experimental Protocol (Exemplary)
Step 1: Synthesis of 2,3-Diaminobenzoic Acid
A key starting material is 2,3-diaminobenzoic acid.[11] This can be synthesized from 2-amino-3-nitrobenzoic acid via reduction.
-
Reaction: 2-amino-3-nitrobenzoic acid is dissolved in a suitable solvent like methanol.
-
Catalyst: A palladium on carbon (10% Pd/C) catalyst is added.[11]
-
Reduction: The mixture is stirred under a hydrogen atmosphere until the reaction is complete.[11]
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield 2,3-diaminobenzoic acid.[11]
Step 2: Benzimidazole Ring Formation
The 2,3-diaminobenzoic acid is then condensed with an appropriate aldehyde or carboxylic acid to form the benzimidazole ring.
-
Reactants: The 2,3-diaminobenzoic acid derivative is reacted with an aldehyde (R-CHO) or a carboxylic acid (R-COOH).
-
Conditions: The reaction conditions can vary, but often involve heating in a suitable solvent, sometimes with a catalyst. Microwave-assisted synthesis can also be employed to accelerate the reaction.[1]
Step 3: Amide Formation
The final step is the formation of the carboxamide at the 7-position.
-
Activation: The carboxylic acid group of the benzimidazole intermediate is activated, for example, by converting it to an acid chloride or using a coupling agent like HATU or EDC.
-
Coupling: The activated carboxylic acid is then reacted with the desired amine to form the final 5-substituted benzimidazole-7-carboxamide.
Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity
The biological activity of 5-substituted benzimidazole-7-carboxamides is highly dependent on the nature and position of the substituents. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
SAR for PARP Inhibition
For PARP inhibitors, the benzimidazole-carboxamide core mimics the nicotinamide portion of the NAD+ cofactor, binding to the nicotinamide-binding pocket of the enzyme.[12]
| Position | Substituent Effects |
| C2-Position | The substituent at the 2-position extends into the adenosine-binding pocket. A variety of cyclic amines, such as piperidine and pyrrolidine, have been shown to be effective.[13][14] The specific stereochemistry of these substituents can significantly impact potency, as seen with Veliparib's (R)-2-methylpyrrolidinyl group.[5] |
| C5-Position | Substitution at the 5-position can influence the interaction with the hydrophobic pocket of the enzyme. The introduction of strong electronegative groups or halogen atoms in this region has been shown to improve inhibitory activity.[8] |
| N1-Position | The N1-position of the benzimidazole ring is often unsubstituted to allow for a key hydrogen bond interaction with the backbone of a glycine residue in the PARP active site. |
| 7-Carboxamide | The carboxamide group is essential for binding to the nicotinamide pocket, forming crucial hydrogen bonds with serine and glycine residues.[15] |
Biological Activity and Mechanism of Action: The Case of PARP Inhibition
The primary mechanism of action for many patented 5-substituted benzimidazole-7-carboxamides is the inhibition of PARP enzymes, particularly PARP-1 and PARP-2.[16] These enzymes play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[10]
PARP-Mediated DNA Repair Pathway and Inhibition
Caption: Mechanism of action of PARP inhibitors in cancer cells.
In healthy cells, SSBs are efficiently repaired by the PARP-mediated BER pathway. However, in cancer cells treated with a PARP inhibitor, these SSBs are not repaired and accumulate.[10] When the cell attempts to replicate its DNA, these unrepaired SSBs lead to the formation of more lethal double-strand breaks (DSBs).[10] In cancer cells that also have a deficiency in homologous recombination (HR), another major DNA repair pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death (apoptosis).[10] This selective killing of cancer cells is the basis of the synthetic lethality approach.[5]
Conclusion and Future Directions
The 5-substituted benzimidazole-7-carboxamide scaffold represents a highly fertile ground for the discovery of novel therapeutics. The patent landscape is dominated by their application as PARP inhibitors, a testament to their success in oncology. However, the exploration of other targets such as acid pumps and sEH indicates the broader potential of this chemical class. Future research will likely focus on developing next-generation inhibitors with improved selectivity, reduced off-target effects, and the ability to overcome resistance mechanisms. The continued exploration of novel substitutions at the 5-position and optimization of the groups at the 2-position and the 7-carboxamide will be key to unlocking the full therapeutic potential of these remarkable molecules.
References
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Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
- WO2007072142A2 - Benzimidazole-5-carboxamide derivatives. (n.d.). Google Patents.
-
Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. (2023, April 24). PMC. Retrieved February 15, 2026, from [Link]
-
Veliparib. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
- WO2007043653A1 - Benzimidazole-5-carboxamide derivative. (n.d.). Google Patents.
-
Recent Progress of the research on the benzimidazole PARP-1 inhibitors. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- US6737421B1 - Cyclo-alkyl substituted benzimidazoles and their use as PARP inhibitors. (n.d.). Google Patents.
-
Veliparib (ABT-888), a PARP inhibitor potentiates the cytotoxic activity of 5-fluorouracil by inhibiting MMR pathway through deregulation of MSH6 in colorectal cancer stem cells. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]
-
Discovery and SAR of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide:A Potent Inhibitor of Poly(ADP-ribose) polymerase (PARP) for the Treatment of Cancer. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
WO/2007/072142 BENZIMIDAZOLE-5-CARBOXAMIDE DERIVATIVES. (n.d.). WIPO Patentscope. Retrieved February 15, 2026, from [Link]
- EP0963192B1 - Diaminobenzoic acid derivatives as dye precursors. (n.d.). Google Patents.
-
Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. (2008, July 15). PubMed. Retrieved February 15, 2026, from [Link]
-
List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
-
2,3-Diaminobenzoic acid. (n.d.). Chem-Impex. Retrieved February 15, 2026, from [Link]
-
Patents In BindingDB. (n.d.). Retrieved February 15, 2026, from [Link]
-
Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. (2023, March 20). Pharmacy Times. Retrieved February 15, 2026, from [Link]
-
Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. (n.d.). Bentham Science. Retrieved February 15, 2026, from [Link]
- US8148401B2 - Benzimidazole derivatives. (n.d.). Google Patents.
- WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof. (n.d.). Google Patents.
-
Synthesis, antiprotozoal activity, and chemoinformatic analysis of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives: Identification of new selective giardicidal and trichomonicidal compounds. (2017, September 8). PubMed. Retrieved February 15, 2026, from [Link]
-
Substituted Benzimidazole and Imidazopyridine Compounds Useful as Cyp17 Modulators: Patent Highlight. (2012, April 5). PMC. Retrieved February 15, 2026, from [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014, March 21). PMC. Retrieved February 15, 2026, from [Link]
-
Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. (2022, May 6). PMC. Retrieved February 15, 2026, from [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. (2020, September 21). PMC. Retrieved February 15, 2026, from [Link]
-
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Designed 1H-benzimidazole-5-carboxamidine derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021, July 11). PubMed. Retrieved February 15, 2026, from [Link]
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). Retrieved February 15, 2026, from [Link]
-
Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Synthesis and biological activity of 5-thiobredinin and certain related 5-substituted imidazole-4-carboxamide ribonucleosides. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
-
Synthesis Of 2-Benzamidomethyl-5-Substituted Amino-1,3,4-Thiadiazoles-2,5-Disubstituted 1,3,4-Oxadiazole and 4,5-Disubstituted 1,2,4-Triazole-3-Thiol. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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US Patent No. 8829195. (2021, November 17). Regulations.gov. Retrieved February 15, 2026, from [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]
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literature review of halogenated benzimidazole carboxamide synthesis
This technical guide details the strategic synthesis of halogenated benzimidazole carboxamides, a scaffold critical to the development of PARP inhibitors (e.g., Veliparib analogs), antiviral agents, and DNA gyrase inhibitors.
The Pharmacophore & Synthetic Logic
The benzimidazole carboxamide scaffold is a "privileged structure" in medicinal chemistry.[1] Its utility stems from the ability of the benzimidazole N-H and N-3 to function as a hydrogen bond donor/acceptor pair, mimicking purine bases.
-
The Halogen Role: Introduction of halogens (F, Cl, Br) at the C-5/C-6 positions modulates metabolic stability (blocking P450 oxidation sites) and induces electronic effects that alter the acidity of the N-H proton (
modulation), thereby influencing binding affinity. -
The Carboxamide Vector: The position of the carboxamide (C-2 vs. C-4) dictates the therapeutic class.
-
C-4 Carboxamides: Predominant in PARP inhibitors (targeting the nicotinamide pocket).
-
C-2 Carboxamides: Common in antiviral and antifungal applications.
-
This guide focuses on the Trichloromethyl Gateway , a robust, high-fidelity protocol for generating C-2 carboxamides, while also addressing the regioselective challenges of C-4 derivatives.
Retrosynthetic Analysis
The synthesis is best approached by disconnecting the imidazole ring. The primary challenge is not the cyclization itself, but the installation of the carbonyl carbon at the correct oxidation state without over-oxidizing the sensitive diamine precursors.
Figure 1: Retrosynthetic logic utilizing the trichloromethyl group as a masked carboxamide.
Core Protocol: The Trichloromethyl Gateway
This method is superior to standard Phillips condensation for carboxamides because it avoids the harsh oxidative conditions required to convert a C-2 methyl group to a carboxylic acid. Instead, it installs a
Phase 1: Cyclization to the 2-Trichloromethyl Core
Objective: Synthesize 5-chloro-2-(trichloromethyl)-1H-benzo[d]imidazole.
Reagents:
-
4-Chloro-1,2-diaminobenzene (1.0 equiv)
-
Methyl 2,2,2-trichloroacetimidate (1.1 equiv)
-
Acetic Acid (Glacial, Solvent)
Protocol:
-
Dissolve 4-chloro-1,2-diaminobenzene in glacial acetic acid (0.5 M concentration) under an inert atmosphere (
). -
Add methyl 2,2,2-trichloroacetimidate dropwise at room temperature. Note: The imidate is preferred over trichloroacetyl chloride due to milder HCl generation.
-
Stir the mixture at room temperature for 30 minutes to allow formation of the amidine intermediate.
-
Heat the reaction to 100°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to RT and pour into ice water. The product often precipitates as a beige solid. Filter, wash with water, and dry.[2]
-
Yield Expectation: 75–85%.
Phase 2: Direct Aminolysis to Carboxamide
Objective: Convert the
Reagents:
-
Primary/Secondary Amine (2.0 equiv)
-
or
(3.0 equiv) -
Acetonitrile (ACN) or DMF
Protocol:
-
Suspend the 2-(trichloromethyl) intermediate in ACN.
-
Add the base followed by the target amine.
-
Stir at RT (for aliphatic amines) or 60°C (for anilines).
-
Mechanism: The reaction proceeds via a gem-dichloroaziridinone-like transition state or direct nucleophilic substitution on the electron-deficient trichloromethyl carbon, followed by hydrolysis of the residual chlorides by trace water.
-
Purification: Evaporate solvent and recrystallize from Ethanol/Water.
Data Summary: Solvent Effects on Aminolysis
| Solvent | Temperature | Yield (Morpholine) | Reaction Time | Notes |
| Acetonitrile | 25°C | 92% | 2 h | Cleanest profile; easy workup. |
| DMF | 60°C | 85% | 1 h | Harder to remove solvent; good for anilines. |
| Ethanol | Reflux | 65% | 6 h | Competing ethoxide attack (ester formation). |
Alternative Route: C-4 Carboxamides (PARP Inhibitor Focus)
For PARP inhibitors (e.g., Veliparib analogs), the carboxamide is typically at the C-4 position. The Trichloromethyl route is less suitable here. Instead, the Nitro-Benzoic Acid Route is standard.
-
Starting Material: 2-Amino-3-nitrobenzoic acid.[3]
-
Amide Coupling: React the carboxylic acid with the target amine first using HATU/DIPEA.
-
Reduction: Reduce the nitro group (
, Pd/C) to generate the vicinal diamine. -
Cyclization: Close the ring using Formic Acid (for C-2 H) or Triethyl Orthoformate.
Regioselectivity & Tautomerism
A critical issue in halogenated benzimidazoles is the N-H tautomerism. A 5-chloro-1H-benzimidazole is in rapid equilibrium with 6-chloro-1H-benzimidazole.
-
Unsubstituted N-H: In solution, these exist as a tautomeric mixture. For biological assays, this is acceptable as the protein binding pocket will select the active tautomer.
-
N-Alkylation: If you must alkylate the nitrogen (e.g., to lock the conformation), regioselectivity becomes difficult.
-
Base-Catalyzed Alkylation: Usually yields a 1:1 mixture of 1,5- and 1,6-isomers.
-
Directed Cyclization: To obtain a single regioisomer, use N-substituted diamines (e.g.,
-methyl-4-chloro-1,2-diaminobenzene) before cyclization.
-
Figure 2: Tautomeric equilibrium of 5-halo-benzimidazoles.
Troubleshooting & Optimization
-
Problem: Low yield in the trichloromethyl step.
-
Solution: Ensure the diamine is fresh. Oxidized diamines (dark brown/black) inhibit the reaction. Recrystallize the diamine from DCM/Hexane if necessary.
-
-
Problem: Hydrolysis to carboxylic acid instead of amide.
-
Solution: Ensure the aminolysis solvent is dry. However, a trace of water is mechanistically required to convert the intermediate
to . Usually, "wet" ACN (technical grade) works better than ultra-dry solvents.
-
-
Safety: Methyl 2,2,2-trichloroacetimidate is a skin irritant. Handle in a fume hood.
References
-
Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. Link
-
Gong, J., et al. (2018).[4] Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors.[4] European Journal of Medicinal Chemistry, 146, 11-23. Link
-
Thirupathaiah, C., et al. (2019). Design and synthesis of 2-substituted-1H-benzimidazole-4-carboxamides as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1).[3][5][6] ResearchGate.[7] Link
-
Perry, P. J., et al. (2006). 2,5-Disubstituted Benzimidazoles as Potent Inhibitors of DNA Gyrase. Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. Trichloroacetimidate Reagents: Synthetic Utility. Link
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Methodological & Application
Revolutionizing Benzimidazole-7-Carboxamide Analog Synthesis: A Guide to Microwave-Assisted Protocols
For Immediate Application by Researchers, Scientists, and Drug Development Professionals
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, benzimidazole-7-carboxamide analogs are of significant interest, particularly in the development of targeted therapies such as PARP inhibitors. Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and laborious purification processes. This application note provides a comprehensive guide to the microwave-assisted synthesis of benzimidazole-7-carboxamide analogs, a green and efficient methodology that dramatically accelerates drug discovery and development efforts.
The Microwave Advantage in Heterocyclic Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering significant advantages over conventional heating methods.[1][2] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and improved purity.[3][4] This is due to the unique heating mechanism of microwaves, which directly and efficiently heat the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases.[5] This localized and instantaneous heating minimizes the formation of side products and allows for precise temperature control, which is crucial for sensitive substrates.[6] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often enabling the use of less hazardous solvents or even solvent-free conditions.[1][2]
Synthetic Strategies for Benzimidazole-7-Carboxamide Analogs
Two primary retrosynthetic pathways can be envisioned for the microwave-assisted synthesis of benzimidazole-7-carboxamide analogs. The choice between these strategies will depend on the availability of starting materials and the desired diversity of the final compounds.
Strategy A: Post-Cyclization Amidation of Benzimidazole-7-Carboxylic Acid
This approach involves the initial synthesis of the benzimidazole-7-carboxylic acid core, followed by a subsequent amidation reaction to introduce the desired carboxamide functionality. This strategy is advantageous when a variety of amide analogs are desired from a common carboxylic acid intermediate.
Strategy B: Cyclization of Pre-Functionalized 3,4-Diaminobenzamide
In this more direct approach, the carboxamide group is already present in one of the starting materials, 3,4-diaminobenzamide. This precursor is then cyclized with a suitable carboxylic acid or aldehyde to form the target benzimidazole-7-carboxamide in a single step. This method is highly efficient for producing a specific target molecule.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for both synthetic strategies, optimized for microwave-assisted synthesis.
Protocol 1: Synthesis of the Key Precursor - 3,4-Diaminobenzamide
While conventional methods for the synthesis of 3,4-diaminobenzamide are reported, microwave irradiation can be effectively employed to accelerate the key reduction step from 3-nitro-4-aminobenzamide.
Step 1: Nitration of 4-Aminobenzamide
A detailed, microwave-assisted protocol for the nitration of 4-aminobenzoic acid has been described, which can be adapted for 4-aminobenzamide.[7]
Step 2: Microwave-Assisted Reduction of 3-Nitro-4-Aminobenzamide
This protocol is an adaptation of conventional reduction methods, optimized for microwave conditions.
| Parameter | Value |
| Reactants | 3-Nitro-4-aminobenzamide, Hydrazine hydrate, Palladium on carbon (10%) |
| Solvent | Ethanol |
| Microwave Power | 100-150 W |
| Temperature | 80-100 °C |
| Reaction Time | 10-20 minutes |
| Work-up | Filtration, evaporation of solvent |
Detailed Procedure:
-
In a 10 mL microwave reaction vessel, suspend 3-nitro-4-aminobenzamide (1 mmol) and 10% Pd/C (10 mol%) in ethanol (5 mL).
-
Add hydrazine hydrate (3-5 mmol) dropwise to the suspension.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100-150 W for 10-20 minutes, maintaining the temperature between 80-100 °C.
-
After cooling, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield 3,4-diaminobenzamide.
Protocol 2: Strategy A - Microwave-Assisted Synthesis of Benzimidazole-7-Carboxylic Acid and Subsequent Amidation
Step 2a: Microwave-Assisted Cyclization to form Benzimidazole-7-Carboxylic Acid
This protocol adapts the general principle of condensing o-phenylenediamines with carboxylic acids under microwave irradiation.[1]
| Parameter | Value |
| Reactants | 3,4-Diaminobenzoic acid, Carboxylic acid of choice |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) or Polyphosphoric acid (PPA) |
| Solvent | N,N-Dimethylformamide (DMF) or solvent-free |
| Microwave Power | 150-200 W |
| Temperature | 120-150 °C |
| Reaction Time | 5-15 minutes |
| Work-up | Precipitation with water, filtration |
Detailed Procedure:
-
In a 10 mL microwave reaction vessel, combine 3,4-diaminobenzoic acid (1 mmol), the desired carboxylic acid (1.1 mmol), and a catalytic amount of p-TsOH or a small amount of PPA.
-
If using a solvent, add 2-3 mL of DMF. For solvent-free conditions, ensure the reactants are well-mixed.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150-200 W for 5-15 minutes, maintaining the temperature between 120-150 °C.
-
After cooling, add cold water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the benzimidazole-7-carboxylic acid.
Step 2b: Microwave-Assisted Amidation of Benzimidazole-7-Carboxylic Acid
This protocol utilizes a common microwave-assisted amidation procedure.[8]
| Parameter | Value |
| Reactants | Benzimidazole-7-carboxylic acid, Amine of choice |
| Coupling Agent | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Microwave Power | 100 W |
| Temperature | 80-100 °C |
| Reaction Time | 10-30 minutes |
| Work-up | Aqueous work-up, extraction |
Detailed Procedure:
-
In a 10 mL microwave reaction vessel, dissolve the benzimidazole-7-carboxylic acid (1 mmol) in DMF (3 mL).
-
Add HBTU (1.1 mmol) and DIPEA (2.5 mmol) to the solution.
-
Add the desired amine (1.2 mmol) to the reaction mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100 W for 10-30 minutes, maintaining the temperature between 80-100 °C.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: Strategy B - One-Pot Microwave-Assisted Synthesis from 3,4-Diaminobenzamide
This protocol is a direct and highly efficient method for the synthesis of benzimidazole-7-carboxamide analogs.[1][9]
| Parameter | Value |
| Reactants | 3,4-Diaminobenzamide, Carboxylic acid or Aldehyde of choice |
| Catalyst | Acetic acid (for carboxylic acids) or an oxidizing agent like NaHSO3 (for aldehydes) |
| Solvent | Ethanol, DMF, or solvent-free |
| Microwave Power | 150-250 W |
| Temperature | 100-140 °C |
| Reaction Time | 5-20 minutes |
| Work-up | Precipitation with water, filtration |
Detailed Procedure (with Carboxylic Acid):
-
In a 10 mL microwave reaction vessel, combine 3,4-diaminobenzamide (1 mmol), the desired carboxylic acid (1.1 mmol), and a few drops of glacial acetic acid.
-
For solvent-free conditions, ensure the reactants are thoroughly mixed. Alternatively, add 2-3 mL of ethanol or DMF.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150-250 W for 5-20 minutes, maintaining the temperature between 100-140 °C.
-
After cooling, add cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the benzimidazole-7-carboxamide analog.
Detailed Procedure (with Aldehyde):
-
In a 10 mL microwave reaction vessel, combine 3,4-diaminobenzamide (1 mmol), the desired aldehyde (1.1 mmol), and sodium bisulfite (NaHSO3, 1.2 mmol) in a suitable solvent like ethanol or DMF (3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150-250 W for 5-20 minutes, maintaining the temperature between 100-140 °C.
-
After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude product, which may require further purification.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazole Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Hours to Days | Minutes | [3][4] |
| Yield | Moderate to Good | Good to Excellent | [1][9] |
| Purity | Often requires extensive purification | Generally higher purity | [6] |
| Energy Consumption | High | Low | [2] |
| Solvent Usage | Often requires high-boiling point solvents | Can be performed with greener solvents or solvent-free | [1] |
Visualization of Workflows
Caption: Synthetic workflows for benzimidazole-7-carboxamide analogs.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and environmentally conscious approach to the preparation of benzimidazole-7-carboxamide analogs. The protocols outlined in this application note provide a solid foundation for researchers to accelerate their drug discovery programs. By leveraging the power of microwave chemistry, the synthesis of these valuable compounds can be achieved with significant improvements in reaction time, yield, and purity, ultimately facilitating the development of novel therapeutics.
References
- Mobinikhaledi, A., Forughifar, N., & Kalhor, M. (2010). Microwave-Assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 22(5), 3841-3846.
- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
- Bari, S. S., & Singh, K. (2014). Microwave assisted synthesis of benzimidazoles: a review. International Journal of Research in Pharmacy and Chemistry, 4(3), 612-624.
- Chimirri, A., Grasso, S., Monforte, P., Rao, A., & Zappalà, M. (2001). Microwave-assisted synthesis of 1, 2, 4-triazolo [4, 3-a] benzimidazoles. ARKIVOC, 2001(5), 6-12.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Hayes, B. L. (2002).
- Ju, Y., & Varma, R. S. (2006). A “green” synthesis of 3, 4-dihydropyrimidin-2 (1H)
- Zare, A., Hasaninejad, A., Moosavi-Zare, A. R., Parhami, A., & Khalafi-Nezhad, A. (2009). A conversion of carboxylic acids to amides under microwave irradiation. Asian Journal of Chemistry, 21(2), 1090.
- Perreux, L., & Loupy, A. (2001).
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 7. researchgate.net [researchgate.net]
- 8. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing 5-bromo-1H-benzimidazole-7-carboxamide as a Key Intermediate for the Synthesis of Potent PARP-1 Inhibitors
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-bromo-1H-benzimidazole-7-carboxamide as a pivotal intermediate in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. The benzimidazole carboxamide scaffold is a well-established pharmacophore for potent PARP-1 inhibition.[1][2] The strategic placement of a bromine atom at the 5-position offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel, highly potent PARP-1 inhibitors. These application notes detail the rationale behind its use, provide robust synthetic protocols, and outline methods for evaluating the biological activity of the final compounds.
Introduction: The Significance of PARP-1 Inhibition and the Role of the Benzimidazole Scaffold
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA damage, playing a key role in DNA repair and the maintenance of genomic integrity.[3] In oncology, PARP-1 inhibitors have emerged as a groundbreaking class of therapeutics, particularly for cancers with deficiencies in other DNA repair pathways, such as those harboring BRCA1/2 mutations.[3][4] By inhibiting PARP-1, single-strand DNA breaks accumulate, which in DNA repair-deficient cancer cells, leads to cell death through a mechanism known as synthetic lethality.[3]
The benzimidazole core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[5] Specifically, the benzimidazole carboxamide moiety has been identified as a highly effective pharmacophore for PARP-1 inhibition, mimicking the nicotinamide portion of the NAD+ substrate.[6][7] Several potent PARP-1 inhibitors based on this scaffold have been developed, with some advancing into clinical trials.[1][6]
The strategic introduction of a bromine atom onto the benzimidazole ring, as in this compound, provides a key advantage for medicinal chemistry campaigns. This halogen atom serves as a versatile synthetic handle, allowing for the introduction of various substituents through cross-coupling reactions. This enables the systematic exploration of the chemical space around the benzimidazole core to optimize potency, selectivity, and pharmacokinetic properties.
Synthetic Strategy and Protocols
The synthesis of PARP-1 inhibitors utilizing the this compound intermediate can be conceptually divided into two main stages: the synthesis of the core intermediate and its subsequent elaboration into the final inhibitor.
Synthesis of this compound (Intermediate 1)
The synthesis of the key intermediate, this compound, begins with commercially available starting materials. A common route involves the condensation of a substituted o-phenylenediamine with a suitable one-carbon source, followed by functional group manipulations.
Protocol 1: Synthesis of this compound
-
Step 1: Nitration of 3-bromo-2-methylaniline. To a solution of 3-bromo-2-methylaniline in concentrated sulfuric acid, slowly add potassium nitrate at 0°C. Stir the reaction mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours. Pour the mixture onto ice and neutralize with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to yield 5-bromo-6-methyl-2-nitroaniline.
-
Step 2: Reduction of the nitro group. Dissolve the 5-bromo-6-methyl-2-nitroaniline in ethanol and add a catalytic amount of palladium on carbon (10% w/w). Subject the mixture to hydrogenation at 50 psi for 4 hours. Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure to obtain 4-bromo-5-methyl-1,2-phenylenediamine.
-
Step 3: Benzimidazole ring formation. A mixture of 4-bromo-5-methyl-1,2-phenylenediamine and formic acid is heated at reflux for 4 hours. After cooling, the reaction mixture is poured into ice water and neutralized with ammonium hydroxide. The precipitated product, 5-bromo-6-methyl-1H-benzimidazole, is collected by filtration and washed with water.
-
Step 4: Oxidation of the methyl group. Suspend the 5-bromo-6-methyl-1H-benzimidazole in water and heat to 80°C. Add potassium permanganate portion-wise over 1 hour. Continue heating for an additional 3 hours. Cool the reaction mixture to room temperature and filter off the manganese dioxide. Acidify the filtrate with concentrated hydrochloric acid to precipitate the 5-bromo-1H-benzimidazole-6-carboxylic acid.
-
Step 5: Amidation. To a solution of 5-bromo-1H-benzimidazole-6-carboxylic acid in dimethylformamide (DMF), add 1,1'-carbonyldiimidazole (CDI) and stir for 1 hour at room temperature. Then, bubble ammonia gas through the solution for 30 minutes. Quench the reaction with water and extract the product with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield this compound.
dot
Caption: Synthetic workflow for this compound.
Elaboration of Intermediate 1 into a Final PARP-1 Inhibitor
The bromine atom on Intermediate 1 is a versatile handle for introducing various substituents, often via Suzuki or Buchwald-Hartwig cross-coupling reactions. This allows for the attachment of aryl or heteroaryl groups that can interact with the adenosine-binding domain of PARP-1.[8]
Protocol 2: Suzuki Coupling for the Synthesis of a Phenyl-Substituted PARP-1 Inhibitor
-
Step 1: Preparation of the reaction mixture. In a microwave vial, combine this compound (1 equivalent), the desired phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), SPhos (0.1 equivalents), and potassium carbonate (3 equivalents).
-
Step 2: Reaction execution. Add a 3:1 mixture of dioxane and water to the vial. Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.
-
Step 3: Work-up and purification. After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final phenyl-substituted PARP-1 inhibitor.
dot
Caption: Elaboration of the intermediate via Suzuki coupling.
Biological Evaluation: Assessing PARP-1 Inhibition
Once the final compounds are synthesized, their biological activity must be assessed. This typically involves a combination of in vitro enzymatic assays and cell-based assays.
In Vitro PARP-1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP-1. A common method is a colorimetric or fluorometric assay that detects the product of the PARP-1 reaction, poly(ADP-ribose) (PAR).
Protocol 3: Colorimetric PARP-1 Enzymatic Assay
-
Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD+, biotinylated PAR, streptavidin-HRP, TMB substrate, and a plate reader. Several commercial kits are available for this purpose.[9]
-
Step 1: Plate preparation. Coat a 96-well plate with histone proteins.
-
Step 2: Compound addition. Add serial dilutions of the synthesized inhibitor to the wells. Include a positive control (a known PARP-1 inhibitor like Olaparib) and a negative control (vehicle, e.g., DMSO).
-
Step 3: Reaction initiation. Add a mixture of recombinant PARP-1 enzyme, activated DNA, and biotinylated NAD+ to each well. Incubate at 37°C for 1 hour.
-
Step 4: Detection. Wash the plate and add streptavidin-HRP. Incubate for 30 minutes. After another wash, add the TMB substrate. The color development is proportional to the amount of PAR produced.
-
Step 5: Data analysis. Stop the reaction with an acid solution and measure the absorbance at 450 nm. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP-1 activity by 50%.
Table 1: Example Data from PARP-1 Enzymatic Assay
| Compound | IC50 (nM) |
| Example Inhibitor 1 | 5.2 |
| Example Inhibitor 2 | 15.8 |
| Olaparib (Control) | 2.1 |
Cell-Based PARP-1 Inhibition Assay (PARP Trapping)
Potent PARP-1 inhibitors not only block its catalytic activity but can also "trap" the enzyme on DNA, leading to cytotoxic DNA-protein crosslinks.[10] This trapping effect is a key mechanism of action for many clinically successful PARP inhibitors.
Protocol 4: Immunofluorescence-Based PARP Trapping Assay
-
Cell Line: A suitable cancer cell line, preferably one with a known DNA repair deficiency (e.g., BRCA1-mutant MDA-MB-436 cells).
-
Step 1: Cell treatment. Seed cells on coverslips and treat with various concentrations of the synthesized inhibitor for 24 hours.
-
Step 2: Cell fixation and permeabilization. Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Step 3: Immunostaining. Incubate the cells with a primary antibody against PARP-1, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Step 4: Imaging and analysis. Acquire images using a fluorescence microscope. The intensity of the nuclear PARP-1 signal is proportional to the amount of trapped PARP-1. Quantify the fluorescence intensity using image analysis software.
dot
Caption: Mechanism of PARP-1 inhibition and trapping.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel PARP-1 inhibitors. Its strategic design allows for the efficient exploration of structure-activity relationships, facilitating the development of potent and selective drug candidates. The protocols outlined in these application notes provide a robust framework for the synthesis and biological evaluation of such compounds, empowering researchers to advance the field of targeted cancer therapy.
References
-
St. John's Scholar. (n.d.). Structure based optimization of benzimidazole 4-carboxamide scaffold led to picomolar poly(adp-ribose) polymerase inhibitors. Retrieved from [Link]
-
Putt, K. S., & Hergenrother, P. J. (2004). A colorimetric assay for the quantification of poly(ADP-ribose) polymerase activity. Analytical biochemistry, 326(1), 78–86. [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of piperidyl benzimidazole carboxamide derivatives as potent PARP-1 inhibitors and antitumor agents. Retrieved from [Link]
-
Penning, T. D., Zhu, G. D., Gandhi, V. B., Gong, J., Thomas, S., Lubisch, W., Grandel, R., Wernet, W., Park, C. H., Fry, E. H., Liu, X., Shi, Y., Klinghofer, V., Johnson, E. F., Donawho, C. K., Frost, D. J., Bontcheva-Diaz, V., Bouska, J. J., Olson, A. M., Marsh, K. C., … Giranda, V. L. (2009). Discovery of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: a potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & medicinal chemistry, 17(18), 6665–6675. [Link]
-
Bentham Science. (2018). Design and Synthesis of Benzimidazole-4-carboxamides as Potent Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Retrieved from [Link]
-
Bentham Science. (2020). Synthesis of Some Benzimidazole-derived Molecules and their Effects on PARP-1 Activity and MDA-MB-231, MDA-MB-436, MDA-MB-468 Breast Cancer Cell Viability. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]
-
MDPI. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved from [Link]
-
Kanev, K., Stoynov, S., & Aleksandrov, R. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 3(4), 101783. [Link]
-
Bentham Science. (2022). Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of approved PARP inhibitors on the market. Retrieved from [Link]
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PubMed. (2022). Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major .... Retrieved from [Link]
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ScienceDirect. (2015). Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Benzimidazole Derivatives. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Progress of the research on the benzimidazole PARP-1 inhibitors. Retrieved from [Link]
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St. John's Scholar. (2021). STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS. Retrieved from [Link]
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Kharat, S. S., Mishra, A. P., Sengodan, S. K., Dierman, D., Fox, S. D., 3rd, Chazin, W. J., & Sharan, S. K. (2021). 5hmC enhances PARP trapping and restores PARP inhibitor sensitivity in chemoresistant BRCA1/2-deficient cells. Molecular cell, 81(19), 4047–4061.e6. [Link]
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Application Notes & Protocols: A Guide to Solid-Phase Synthesis Strategies Using Benzimidazole Carboxamide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] Solid-phase synthesis (SPS) offers a powerful and efficient methodology for the rapid generation of diverse benzimidazole carboxamide libraries, a critical process in modern drug discovery. This guide provides an in-depth exploration of the key strategies, experimental considerations, and detailed protocols for the successful solid-phase synthesis of benzimidazole carboxamides. We will delve into the rationale behind resin selection, coupling strategies, and cleavage conditions, offering field-proven insights to streamline library construction and accelerate the identification of novel lead compounds.
Introduction: The Significance of Benzimidazole Carboxamides in Drug Discovery
Benzimidazoles are bicyclic heteroaromatic compounds, structurally resembling purines, which allows them to interact with a wide array of biological targets. Their derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anticancer, antihypertensive, and antimicrobial properties.[1] The carboxamide functional group, in particular, provides a key handle for introducing molecular diversity and modulating the physicochemical properties of the benzimidazole core, making the benzimidazole carboxamide scaffold a highly attractive starting point for drug development campaigns.
Solid-phase synthesis (SPS) is exceptionally well-suited for the construction of large, diverse libraries of such compounds. By anchoring the growing molecule to an insoluble resin, SPS simplifies purification to a series of filtration and washing steps, eliminating the need for tedious chromatographic separation of intermediates.[4] This allows for the use of excess reagents to drive reactions to completion and facilitates automation, significantly accelerating the drug discovery process.
Core Principles of Solid-Phase Benzimidazole Carboxamide Synthesis
The solid-phase synthesis of benzimidazole carboxamides generally follows a convergent strategy, wherein a key intermediate, typically an ortho-phenylenediamine derivative, is assembled on the solid support. This is followed by cyclization to form the benzimidazole ring and subsequent functionalization or cleavage from the resin.
A critical decision in planning the synthesis is the choice of the solid support (resin). The resin's properties, including its polymer backbone, linker, and loading capacity, will dictate the reaction conditions, cleavage strategy, and ultimately, the C-terminal functionality of the final product.[5]
Resin Selection: The Foundation of a Successful Synthesis
The choice of resin is paramount and should be guided by the desired C-terminal functionality and the overall synthetic strategy.
| Resin Type | Linker Type | Cleavage Conditions | C-Terminal Functionality | Key Considerations |
| Wang Resin | p-Alkoxybenzyl alcohol | Strong acid (e.g., 95% TFA)[6] | Carboxylic acid[5] | Standard resin for Fmoc-based peptide synthesis, suitable for generating C-terminal acids. |
| Rink Amide Resin | Fmoc-protected amino linker | Strong acid (e.g., 95% TFA) | Carboxamide[5] | Ideal for the direct synthesis of C-terminal carboxamides. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Highly acid-labile trityl linker | Very mild acid (e.g., 1-5% TFA in DCM, or acetic acid)[6] | Protected carboxylic acid | Allows for the synthesis of protected peptide fragments for subsequent solution-phase chemistry.[5] The steric bulk of the trityl group can minimize side reactions like diketopiperazine formation.[6] |
| Merrifield Resin | Chloromethyl | Harsh acid (e.g., HF) | Carboxylic acid | Primarily used in Boc-based synthesis strategies. |
For the synthesis of benzimidazole carboxamides, Rink Amide resin is often the preferred choice as it directly yields the desired C-terminal amide upon cleavage.
Synthetic Strategies and Key Chemical Transformations
The construction of the benzimidazole carboxamide scaffold on a solid support involves a sequence of well-established chemical reactions. A common and effective strategy is outlined below.
Figure 1: General workflow for the solid-phase synthesis of benzimidazole carboxamides.
On-Resin Assembly of the o-Phenylenediamine Precursor
A versatile approach begins with the attachment of an amino acid to the Rink Amide resin, followed by the sequential addition of building blocks that will ultimately form the o-phenylenediamine core.
-
Initial Amino Acid Coupling: The first Fmoc-protected amino acid is coupled to the Rink Amide resin using standard peptide coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).[7]
-
Fmoc Deprotection: The Fmoc protecting group is removed with a solution of 20% piperidine in dimethylformamide (DMF) to expose the free amine for the next coupling step.
-
Acylation with a Nitroaromatic Acid: A key building block, such as 4-fluoro-3-nitrobenzoic acid, is then coupled to the free amine.[2] This introduces the foundational benzene ring and a nitro group that will later be reduced to an amine.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is displaced by a primary amine (R-NH2), introducing the first point of diversity.[2]
-
Nitro Group Reduction: The nitro group is reduced to an amine using a reducing agent like tin(II) chloride (SnCl2) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).[2] This completes the formation of the resin-bound o-phenylenediamine.
Benzimidazole Ring Formation and Cleavage
With the o-phenylenediamine precursor assembled on the resin, the next step is the cyclization to form the benzimidazole ring.
-
Cyclization: The resin-bound o-phenylenediamine is treated with an aldehyde or a carboxylic acid to form the imidazole ring. When using an aldehyde, an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) may be required to facilitate the oxidative cyclocondensation.[2] In some cases, exposure to air overnight is sufficient for the oxidation.[2] This step introduces a second point of diversity.
-
Cleavage and Deprotection: The final benzimidazole carboxamide is cleaved from the solid support, and any remaining side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA), along with scavengers to quench reactive cationic species generated during the cleavage process. A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).
Detailed Protocols
The following protocols provide a step-by-step guide for the solid-phase synthesis of a representative benzimidazole carboxamide.
Protocol 1: On-Resin Synthesis of the o-Phenylenediamine Intermediate
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
4-Fluoro-3-nitrobenzoic acid
-
Primary amines (for diversity)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
First Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the solution to the resin and shake for 2-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Second Fmoc Deprotection: Repeat step 2.
-
Coupling of 4-Fluoro-3-nitrobenzoic Acid:
-
Dissolve 4-fluoro-3-nitrobenzoic acid (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the solution to the resin and shake for 4-6 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve the desired primary amine (5 eq.) in NMP.
-
Add the solution to the resin and shake overnight at room temperature.
-
Wash the resin with NMP (3x), DCM (3x), and DMF (3x).
-
-
Nitro Group Reduction:
-
Prepare a solution of SnCl2·2H2O (5 eq.) in NMP.
-
Add the solution to the resin and shake for 12-16 hours at room temperature.[2]
-
Wash the resin with NMP (3x), DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
-
Protocol 2: Benzimidazole Formation and Cleavage
Materials:
-
Resin-bound o-phenylenediamine (from Protocol 1)
-
Aldehydes (for diversity)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether (cold)
-
Acetonitrile
-
Solid-phase synthesis vessel
-
Centrifuge tubes
Procedure:
-
Resin Swelling: Swell the resin-bound o-phenylenediamine in DMF for 30 minutes.
-
Cyclization:
-
Cleavage:
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate in a centrifuge tube.
-
-
Precipitation and Purification:
-
Precipitate the crude product by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture and decant the ether.
-
Wash the precipitate with cold diethyl ether (2x).
-
Dry the crude product under vacuum.
-
Purify the final benzimidazole carboxamide by preparative HPLC using a water/acetonitrile gradient.
-
Troubleshooting and Key Considerations
-
Incomplete Reactions: Monitor coupling and deprotection steps using qualitative tests like the Kaiser test (for primary amines) or the Chloranil test (for secondary amines). If a reaction is incomplete, double coupling or extending the reaction time may be necessary.
-
Racemization: During the coupling of amino acids, the use of additives like HOBt or 6-Cl-HOBt can help to suppress racemization.[7]
-
Side Reactions during Cleavage: The scavengers in the cleavage cocktail are crucial for preventing the re-attachment of protecting groups to the product or other side reactions. The choice of scavengers depends on the specific protecting groups used.
-
Purification: While solid-phase synthesis simplifies the purification of intermediates, the final product often requires purification by preparative HPLC to achieve high purity.
Conclusion
Solid-phase synthesis is a robust and efficient platform for the generation of diverse benzimidazole carboxamide libraries. By carefully selecting the appropriate resin, optimizing the coupling and cyclization conditions, and employing a suitable cleavage strategy, researchers can rapidly access a wide range of analogs for biological screening. The protocols and strategies outlined in this guide provide a solid foundation for drug development professionals to leverage this powerful technology in their quest for novel therapeutic agents.
References
-
Akamatsu, H., Fukase, K., & Kusumoto, S. (2002). New efficient route for solid-phase synthesis of benzimidazole derivatives. Journal of Combinatorial Chemistry, 4(5), 475-483. [Link]
-
Bogolubsky, A. V., Ryabukhin, S. V., & Volochnyuk, D. M. (2011). Expedient on-resin synthesis of peptidic benzimidazoles. Tetrahedron Letters, 52(43), 5684-5687. [Link]
-
Hermann, T. (2003). Solid-phase synthesis of benzimidazole libraries biased for RNA targets. Tetrahedron Letters, 44(1), 163-166. [Link]
-
Abdel-Moty, S. G., Rashed, N., & El-Gazzar, A. R. B. A. (2016). Application of Resin-Bound Reagents for the Synthesis of Benzimidazole Derivatives. Journal of Chemical Research, 40(8), 478-485. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Ji, A., & Li, X. (2006). Simultaneous Solid-Phase Synthesis of Quinoxalinone and Benzimidazole Scaffold Libraries. Journal of Combinatorial Chemistry, 8(5), 655-658. [Link]
-
Sun, C. M., & Chen, Y. A. (2000). Combinatorial Liquid-Phase Synthesis of Structurally Diverse Benzimidazole Libraries. Journal of Combinatorial Chemistry, 2(4), 341-348. [Link]
-
Sun, C. M., & Chen, Y. A. (2000). Combinatorial liquid-phase synthesis of structurally diverse benzimidazole libraries. Journal of Combinatorial Chemistry, 2(4), 341-348. [Link]
-
A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2025). Applied Chemical Engineering. [Link]
-
Sun, C. M., & Chang, W. C. (2001). Combinatorial Synthesis of Biheterocyclic Benzimidazoles by Microwave Irradiation. Combinatorial Chemistry & High Throughput Screening, 4(5), 427-430. [Link]
-
da Silva, F. C., de Souza, M. C. B. V., Ferreira, V. F., Sabino, J. R., & Antunes, O. A. C. (2009). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 5, 15. [Link]
-
Wagner, E. C., & Millett, W. H. (1943). Benzimidazole. Organic Syntheses, 23, 8. [Link]
-
A Review on the Modern Synthetic Approach of Benzimidazole Candidate. (2020). ResearchGate. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Sun, C. M., & Chen, Y. A. (2000). Combinatorial liquid-phase synthesis of structurally diverse benzimidazole libraries. Journal of Combinatorial Chemistry, 2(4), 341-348. [Link]
-
Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1345-S1365. [Link]
-
Yilmaz, F., et al. (2018). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Chemical & Pharmaceutical Bulletin, 66(4), 423-426. [Link]
-
Pre-Loaded Resins for SPPS. Merck Millipore. [Link]
-
Lee, Y., & Lee, Y. S. (2006). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 50(1), 1-13. [Link]
-
Nguemfo, E. L., et al. (2021). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 26(11), 3169. [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]
Sources
Troubleshooting & Optimization
enhancing metabolic stability of benzimidazole carboxamide pharmacophores
Ticket ID: METAB-STAB-BZ-001
Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Introduction: The Stability Paradox
Welcome to the Benzimidazole Carboxamide Optimization Hub. You are likely here because your lead compound—featuring the privileged benzimidazole carboxamide scaffold (common in PARP, kinase, and IDO1 inhibitors)—is showing rapid clearance in DMPK assays.
This scaffold faces a "Stability Paradox": the very features that drive potency (hydrogen bond donor/acceptor motifs) are often the primary sites of metabolic liability. This guide provides a systematic troubleshooting workflow to diagnose and patch these metabolic soft spots without destroying biological activity.
Module 1: Diagnostic Triage
Objective: Determine why your compound is unstable before attempting synthesis.
The Triage Workflow
Do not blindly fluorinate. Use this logic flow to identify the specific enzyme class driving the clearance.
Figure 1: Diagnostic logic to distinguish between hydrolytic instability (plasma enzymes) and oxidative instability (hepatic CYPs).
Module 2: Structural Optimization Protocols
Once you have diagnosed the mechanism (Hydrolysis vs. Oxidation), apply the corresponding "patch."
Protocol A: Mitigating Amide Hydrolysis
Root Cause: The carboxamide bond is susceptible to amidases and proteases, particularly in rodent plasma (less common in humans, but critical for pre-clinical models).
Solution 1: Steric Shielding (The "Umbrella" Effect) Introduce a substituent at the ortho position of the aromatic ring attached to the amide nitrogen.
-
Mechanism: Increases the energy barrier for the enzymatic nucleophilic attack on the carbonyl carbon.
-
Implementation: Add a Methyl (-CH3) or Chloro (-Cl) group ortho to the amide.
Solution 2: Bioisosteric Replacement (The "Decoy" Strategy) Replace the labile amide bond with a stable heterocycle that mimics the amide's geometry and H-bond properties.
| Bioisostere Class | Structure Replacement | Electronic Effect | Metabolic Outcome |
| 1,2,4-Oxadiazole | Replaces -CONH- | Retains H-bond acceptor; loses donor. | High Stability. Eliminates hydrolyzable bond. |
| 1,3,4-Oxadiazole | Replaces -CONH- | Higher dipole moment. | High Stability. improved solubility. |
| N-Pyrimidine | Replaces Phenyl ring | Electron-deficient ring. | Medium Stability. Reduces electron density on amide N. |
| Trifluoroethylamine | Replaces -NH-R | Strong EWG (-CF3). | High Stability. Prevents hydrolysis; reduces basicity. |
Protocol B: Blocking CYP450 Oxidation
Root Cause: The electron-rich benzimidazole ring is a prime target for CYP2J2 and CYP2C19. Common Soft Spots:
-
C2-Position: If unsubstituted, this is the primary site of oxidation.
-
Benzene Ring: Positions 4, 5, 6, or 7 are prone to hydroxylation.
-
N-Alkyl Groups: Susceptible to N-dealkylation.
The Optimization Decision Tree
Figure 2: Strategic modifications to block specific metabolic pathways on the benzimidazole core.
Module 3: Experimental Validation
Do not rely on prediction algorithms alone. Validate your design with these specific protocols.
Experiment 1: Microsomal Stability Assay (Standard Operating Procedure)
Use this to calculate Intrinsic Clearance (CLint).
Reagents:
-
Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL.
-
NADPH Regenerating System (Mg2+, Glucose-6-phosphate, G6P-Dehydrogenase).
-
Test Compound (1 µM final concentration).
Step-by-Step Protocol:
-
Pre-incubation: Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) + 5 µL Microsomes + 25 µL Test Compound. Incubate at 37°C for 5 mins.
-
Initiation: Add 25 µL of NADPH regenerating system to start the reaction.
-
Sampling: At t = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.
-
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge at 4000g for 20 mins. Inject supernatant into LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
gives .
Experiment 2: Metabolite Identification (MetID)
Use this if stability is still poor to find the "soft spot".
LC-MS/MS Interpretation Guide:
-
Mass Shift +16 Da: Hydroxylation (likely on the benzimidazole ring). Action: Fluorinate that position.
-
Mass Shift +32 Da: Di-hydroxylation or quinone formation. Action: Electron-withdrawing groups needed.
-
Mass Shift -14 Da: N-Demethylation. Action: Replace Methyl with Cyclopropyl or Deuterated Methyl (-CD3).
-
Mass Shift -18 Da (from parent + water): Hydrolysis of amide bond. Action: Switch to Oxadiazole bioisostere.
Frequently Asked Questions (FAQs)
Q: I replaced the amide with a 1,2,4-oxadiazole, but potency dropped 10-fold. Why? A: While 1,2,4-oxadiazoles solve the hydrolysis problem, they lose the hydrogen bond donor capability of the amide NH.
-
Troubleshooting: Check your crystal structure/docking model. If the amide NH makes a critical H-bond with the protein backbone, an oxadiazole will fail.
-
Fix: Try a secondary amine or a squaramide bioisostere, which retains the H-bond donor capacity.
Q: My compound is stable in Human Liver Microsomes (HLM) but vanishes in Rat Liver Microsomes (RLM). Is this a problem? A: Yes, if you plan to use rats for efficacy studies.
-
Explanation: Rodents have much higher carboxylesterase activity in plasma and liver than humans.
-
Fix: This is likely an amide hydrolysis issue specific to rodents. Use the "Steric Shielding" strategy (Protocol A, Solution 1) to pass the rat study, even if the human clinical candidate doesn't strictly need it.
Q: Why did fluorination at the C5 position increase clearance instead of decreasing it? A: Fluorine is lipophilic. While it blocks metabolism at the specific C5 carbon, it increases the overall LogP of the molecule.
-
Causality: Higher LogP often increases affinity for the CYP active site (non-specific hydrophobic binding).
-
Fix: When adding Fluorine, compensate by adding a polar group elsewhere (e.g., a nitrogen in the ring—"Aza-benzimidazole") to keep the overall LogD constant.
References
-
Deng, Y., et al. (2021). "Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors."[1] ACS Medicinal Chemistry Letters. Link
- Bostrom, J., et al. (2012). "Bioisosteres of the Amide Bond in Peptide Mimetics." Journal of Medicinal Chemistry. (General reference on Oxadiazole utility).
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
-
Rawat, B.S., et al. (2019). "Metabolism-Directed Structure Optimization of Benzimidazole-Based Inhibitors." Frontiers in Chemistry. Link
- Di, L., & Kerns, E. (2015).Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for Microsomal Stability Protocols).
Sources
alternative reagents for cyclization of phenylenediamines to benzimidazoles
Technical Support Center: Benzimidazole Synthesis & Cyclization
Current Status: Operational Agent: Dr. A. Vance, Senior Application Scientist Ticket Subject: Alternative Reagents to Strong Acids (PPA/HCl) for OPD Cyclization
Welcome to the Technical Support Hub
You are likely here because the classical "Phillips Condensation" (refluxing o-phenylenediamine in 4N HCl or Polyphosphoric Acid) is failing you. Perhaps your substrate contains acid-labile protecting groups (Boc, acetals), or you are seeing significant decomposition at
This guide moves beyond the textbook basics. We focus on mild, chemoselective, and scalable alternatives using modern coupling agents and oxidative protocols.
Quick Reference: Reagent Selection Matrix
| If your substrate has...[1][2] | And you are using... | Recommended Reagent | Key Advantage |
| Acid-Labile Groups (Boc, TBS, etc.) | Carboxylic Acids | T3P (Propylphosphonic anhydride) | pH neutral, no epimerization, mild heat. |
| Oxidation-Prone Moieties (Thioethers) | Aldehydes | Na₂S₂O₅ (Sodium Metabisulfite) | Avoids metal oxidants; robust "Ridley" protocol. |
| Solubility Issues (Greasy chains) | Aldehydes | Deep Eutectic Solvents (DES) | Solvent is the catalyst; simple water workup. |
| Need for 1,2-Disubstitution | Aldehydes | Er(OTf)₃ (Erbium Triflate) | Lewis-acid controlled selectivity for bis-alkylation.[3] |
Module 1: The Oxidative Route (Aldehydes + OPD)
Reagent: Sodium Metabisulfite (
Standard oxidative cyclizations often use
Standard Operating Procedure (SOP-01):
-
Dissolve aldehyde (
equiv) in EtOH/Water (3:1). -
Add
( equiv). Stir for 15 min (formation of adduct). -
Add o-phenylenediamine (OPD,
equiv). -
Reflux for 2–4 hours.
-
Workup: Cool to RT. The product often precipitates. If not, neutralize with
.
Troubleshooting & FAQs
Q: My reaction stalls at the imine (Schiff base) stage. Why? A: This is usually a solvent polarity issue. The bisulfite adduct mechanism relies on the equilibrium between the aldehyde and the sulfonated intermediate.
-
Fix: Ensure water is present.[4][5] Pure ethanol often slows the adduct formation. Switch to DMF/Water if solubility is poor.
Q: I am getting a mixture of mono- and di-substituted products. A: You likely have an excess of aldehyde in the presence of a Lewis acidic impurity.
-
Fix: Strict 1:1 stoichiometry. If the problem persists, switch to the Erbium Triflate method (see Module 3) to strictly control this selectivity.
Q: The product is dark/tarry. A: OPD is highly susceptible to air oxidation (turning purple/black).
-
Fix: Degas your solvents with
before adding the diamine. Add the OPD last, after the bisulfite adduct has formed.
Visualizing the Pathway
Module 2: The Condensation Route (Acids + OPD)
Reagent: T3P (Propylphosphonic Anhydride) in EtOAc/DMF Target: Acid-Sensitive Substrates
Polyphosphoric acid (PPA) is a "scorched earth" reagent. For total synthesis or late-stage functionalization, T3P is superior. It acts as a dehydrating agent that activates the carboxylic acid without generating strong protic acidity.
Standard Operating Procedure (SOP-02):
-
Dissolve Carboxylic Acid (
equiv) and OPD ( equiv) in EtOAc or DMF. -
Add Base:
or DIPEA ( equiv). -
Add T3P (50% w/w in EtOAc,
equiv) dropwise at . -
Allow to warm to RT. If cyclization is slow, heat to
. -
Workup: Wash with water/bicarb. T3P byproducts are water-soluble (P-O salts).
Troubleshooting & FAQs
Q: I see the amide intermediate by LCMS, but it won't cyclize.
A: T3P forms the amide bond (mono-acylation) very fast (
-
Fix: Do not quench early. Heat the reaction to
for 2 hours. If using DMF, microwave irradiation at for 10 mins drives cyclization instantly.
Q: Will T3P racemize my chiral amino acid side chain? A: T3P is famous for low epimerization compared to HATU or EDC/HOBt. However, excess base can cause issues.
-
Fix: Keep DIPEA to exactly 2.5–3.0 equivalents. Avoid pyridine.
Q: Can I use T3P for N-methylated OPDs? A: Yes. T3P is excellent for sterically hindered couplings where bulky groups (like N-Me) usually retard the reaction.
Module 3: Green & Catalytic Selectivity
Reagent: Deep Eutectic Solvents (DES) or Erbium Triflate (
The DES Approach (Choline Chloride : Urea)
For a truly "green" process, Deep Eutectic Solvents act as both solvent and catalyst.
-
Protocol: Mix Choline Chloride and Urea (1:2 molar ratio) and heat to
until a clear liquid forms. Add OPD and Aldehyde. Stir at . -
Advantage: The product usually precipitates upon adding water. No organic solvent extraction is needed.
The Selectivity Switch: Erbium Triflate
When reacting OPD with aldehydes, you risk forming the 1,2-disubstituted product (double alkylation) vs the 2-substituted product.
-
To get 2-substituted (Mono): Use Water as solvent,
, no catalyst (or mild acid). -
To get 1,2-disubstituted (Bis): Use
(10 mol%) .[3] The Lewis acid activates the Schiff base for a second nucleophilic attack.
Visualizing Selectivity
References
-
Ridley, H. F., et al. "A new synthesis of benzimidazoles and aza-analogs."[6] Journal of Heterocyclic Chemistry 2.4 (1965): 453-456.[6] Link
-
Wen, L., et al. "Efficient propylphosphonic anhydride (T3P) mediated synthesis of benzimidazoles."[7] Tetrahedron Letters 52.28 (2011): 3654-3657. Link
-
Digioia, M. L., et al. "Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent." Molecules 24.16 (2019): 2885.[8] Link
-
López, S., et al. "Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst." Beilstein Journal of Organic Chemistry 12 (2016): 235–241. Link
-
Özil, M., et al. "Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives." Turkish Journal of Pharmaceutical Sciences 14.3 (2017): 247. Link
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. turkjps.org [turkjps.org]
- 7. researchgate.net [researchgate.net]
- 8. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 5-bromo-1H-benzimidazole-7-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Benzimidazoles represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] This guide offers an in-depth ¹H NMR characterization of a key benzimidazole derivative, 5-bromo-1H-benzimidazole-7-carboxamide, and provides a comparative analysis with structurally related analogs. As a senior application scientist, this document is designed to not only present data but to also explain the underlying principles and experimental considerations, ensuring scientific integrity and empowering researchers in their own analytical endeavors.
The Central Role of ¹H NMR in Structural Elucidation
¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous determination of molecular structure.[1] By probing the magnetic properties of hydrogen nuclei, ¹H NMR provides a wealth of information regarding the electronic environment, connectivity, and spatial arrangement of protons within a molecule. For heterocyclic compounds like this compound, ¹H NMR is indispensable for confirming identity, assessing purity, and providing insights into tautomeric equilibria.[2]
Experimental Protocol: A Self-Validating System
The acquisition of high-quality, reproducible ¹H NMR data hinges on a meticulous experimental protocol. The following step-by-step methodology is designed to be a self-validating system, minimizing artifacts and ensuring data integrity.
Protocol 1: Sample Preparation for ¹H NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the benzimidazole derivative into a clean, dry vial. The precise amount will depend on the compound's molecular weight and the sensitivity of the NMR spectrometer.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. For benzimidazole derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice.[1] Its high polarity effectively dissolves many benzimidazoles, and the acidic N-H proton is readily observable.[1] Ensure complete dissolution by gentle swirling or vortexing. Gentle heating may be applied if necessary.
-
Filtration: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution. A simple and effective method is to pass the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]
-
Sample Volume and Labeling: The height of the solution in the NMR tube should be approximately 4-5 cm.[1] Cap the NMR tube and label it clearly.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.
Workflow for ¹H NMR Analysis of this compound
Caption: Workflow from sample preparation to structural elucidation.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to exhibit distinct signals corresponding to the protons of the benzimidazole core and the carboxamide group. The chemical shifts (δ) are influenced by the electronic effects of the bromine and carboxamide substituents.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (N-H) | ~12.5 - 13.5 | Broad Singlet | - | 1H |
| H-2 | ~8.3 - 8.5 | Singlet | - | 1H |
| H-4 | ~8.0 - 8.2 | Doublet | ~1.5-2.0 | 1H |
| H-6 | ~7.8 - 8.0 | Doublet | ~1.5-2.0 | 1H |
| -CONH₂ (Amide) | ~7.5 - 8.0 | Two Broad Singlets | - | 2H |
Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary slightly.
Causality behind Expected Chemical Shifts:
-
N-H Proton (H-1): The proton on the nitrogen of the imidazole ring is typically the most deshielded, appearing as a broad singlet in the downfield region (12.0-13.6 ppm in DMSO-d₆).[1] This is due to the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding with the DMSO-d₆ solvent.[1]
-
Aromatic Protons (H-2, H-4, H-6): These protons resonate in the aromatic region, generally between 7.0 and 8.3 ppm.[1] The electron-withdrawing nature of the bromine atom and the carboxamide group will cause a downfield shift for the adjacent protons. H-2, being on the electron-deficient imidazole ring, is expected at the lowest field. H-4 and H-6 will likely appear as doublets due to meta-coupling.
-
Amide Protons (-CONH₂): The two protons of the carboxamide group are diastereotopic and are expected to appear as two distinct broad singlets due to restricted rotation around the C-N bond and exchange with residual water in the solvent.
Comparative Analysis with Structural Analogs
To provide a comprehensive understanding, the predicted ¹H NMR data of this compound is compared with the experimental data of related benzimidazole derivatives.
Table 2: Comparison of ¹H NMR Data for Benzimidazole Derivatives in DMSO-d₆
| Compound | H-2 (ppm) | Aromatic Protons (ppm) | N-H (ppm) | Other Protons (ppm) |
| Benzimidazole [3] | 8.24 (s) | 7.61 (m, 2H), 7.21 (m, 2H) | 12.5 (br s) | - |
| 5-Bromobenzimidazole | ~8.3 (s) | ~7.7 (d), ~7.6 (d), ~7.4 (dd) | ~12.7 (br s) | - |
| 5-Fluoro-1H-benzimidazole-4-carboxamide [4] | - | 8.13 (d), 7.45 (t) | - | 10.19 (s, CONH), 7.81 (s, CONH) |
| Predicted: this compound | ~8.4 (s) | ~8.1 (d), ~7.9 (d) | ~13.0 (br s) | ~7.8 (br s), ~7.6 (br s) (-CONH₂) |
Note: Data for 5-bromobenzimidazole is estimated based on general substituent effects. The data for 5-fluoro-1H-benzimidazole-4-carboxamide is taken from a related but different substitution pattern and is for illustrative purposes.
Structural Insights from Comparative Data:
-
Effect of Bromine Substitution: The introduction of a bromine atom at the 5-position is expected to deshield the adjacent aromatic protons (H-4 and H-6) compared to the parent benzimidazole.
-
Effect of Carboxamide Substitution: The carboxamide group at the 7-position will further influence the electronic environment, likely causing a downfield shift of the neighboring H-6 proton. The presence of the two distinct amide proton signals is a key characteristic feature.
-
Combined Effects: The combined electron-withdrawing effects of both the bromo and carboxamide substituents in this compound are predicted to result in a general downfield shift of all aromatic protons compared to unsubstituted benzimidazole.
Molecular Structure and Proton Assignments
Caption: Structure of this compound with proton numbering.
Conclusion
The ¹H NMR characterization of this compound is a critical step in its synthesis and application in drug discovery. This guide provides a comprehensive framework for its analysis, from a robust experimental protocol to a detailed interpretation of its spectral features in comparison to related structures. By understanding the influence of substituents on chemical shifts and adhering to best practices in data acquisition, researchers can confidently utilize ¹H NMR to verify the structure and purity of this and other novel benzimidazole derivatives.
References
- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy - Benchchem. (URL: )
- ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Magnetic Resonance in Chemistry. (URL: )
- Supplementary Information for public
- Supplementary Information for publications by The Royal Society of Chemistry. (URL: )
- Benzimidazole(51-17-2) 1H NMR spectrum - ChemicalBook. (URL: )
- Figure S13.
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC. (2022).
- 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands - Diva Portal. (2022). (URL: )
- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC. (2014).
- The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2025). Research Results in Pharmacology. (URL: )
- 4887-88-1|5-Bromo-1H-benzo[d]imidazole|BLD Pharm. (URL: )
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (URL: )
- 1H-Benzimidazole-5-carboxamide, 7-bromo-N,N,2-trimethyl- CAS 2476762-63-5. (URL: )
- Benzimidazole | C7H6N2 | CID 5798 - PubChem - NIH. (URL: )
- Synthesis and Characterization of Some New Benzimidazole Derivatives - ResearchG
- Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed. (2016).
- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... - RSC Publishing. (2025). (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole(51-17-2) 1H NMR spectrum [chemicalbook.com]
- 4. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystallographic Landscape of Halogenated Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the definitive technique for elucidating this architecture, providing invaluable insights into intermolecular interactions, stability, and ultimately, function. This guide offers a comparative analysis of the crystallographic data for a series of halogenated benzimidazole derivatives, a class of compounds renowned for their diverse biological activities.
While the specific crystallographic data for 5-bromo-1H-benzimidazole-7-carboxamide is not publicly available at the time of this publication, a comprehensive examination of structurally related, halogenated benzimidazoles provides a robust framework for understanding the nuanced effects of substituent placement on their solid-state structures. Here, we delve into the crystallographic parameters of several key examples, offering a comparative perspective for researchers engaged in the synthesis and application of these vital heterocyclic scaffolds.
The Foundational Scaffold: The Benzimidazole Core
Benzimidazole consists of a fusion between benzene and imidazole rings. Its derivatives are of significant interest in medicinal chemistry due to their presence in various clinically used drugs. The planarity of the benzimidazole core and its capacity for hydrogen bonding and π-π stacking interactions are fundamental to its biological activity and solid-state packing.
Comparative Analysis of Halogenated Benzimidazole Crystal Structures
To illustrate the impact of halogen substitution on the crystal packing of benzimidazoles, we will compare the crystallographic data of three distinct compounds: 2-(2-Bromophenyl)-1H-benzimidazole , 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole , and 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole . The latter two are part of a systematic study on halogen-substituted 2-aryl-N-phenylbenzimidazoles, which allows for a direct comparison of the effect of the bromine atom's position on the phenyl ring.
| Parameter | 2-(2-Bromophenyl)-1H-benzimidazole | 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole | 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole |
| Molecular Formula | C₁₃H₉BrN₂ | C₁₉H₁₃BrN₂ | C₁₉H₁₃BrN₂ |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P b c a | P 2₁/c | P 2₁/c |
| Unit Cell Dimensions | a = 7.007 Å, b = 9.936 Å, c = 32.745 Å | a = 10.399 Å, b = 10.057 Å, c = 15.335 Å | a = 10.046 Å, b = 10.428 Å, c = 15.203 Å |
| α = 90°, β = 90°, γ = 90° | α = 90°, β = 98.24°, γ = 90° | α = 90°, β = 97.52°, γ = 90° | |
| Volume (ų) | 2279.3 | 1587.3 | 1577.8 |
| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking | C-H···π and π-π stacking interactions | Halogen···nitrogen and C-H···π contacts |
Crystal data for 2-(2-Bromophenyl)-1H-benzimidazole obtained from PubChem CID 97511[1]. Data for 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole and 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole obtained from a study on halogen-substituted 2-aryl-N-phenylbenzimidazoles[2].
Insights from the Comparative Data
The data presented in the table reveals significant differences in the crystal packing of these closely related molecules, primarily driven by the position of the bromine atom and the presence of a phenyl group on one of the imidazole nitrogens.
2-(2-Bromophenyl)-1H-benzimidazole , with its ortho-substituted bromine, crystallizes in an orthorhombic system. The primary intermolecular forces governing its packing are likely the classic N-H···N hydrogen bonds characteristic of benzimidazoles, leading to the formation of chains or tapes, which are then further stabilized by π-π stacking interactions between the aromatic rings.
In contrast, 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole and 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole both crystallize in the monoclinic system and share the same space group (P 2₁/c), indicating a similar overall packing strategy. However, the subtle shift of the bromine atom from the para to the meta position induces notable changes in the dominant intermolecular interactions[2].
-
In the para-substituted isomer, the crystal structure is primarily stabilized by weak C-H···π and π-π stacking interactions[2]. The bromine atom is less sterically hindered and may participate in weaker halogen bonding, but the π-system interactions are the dominant feature.
-
Conversely, in the meta-substituted isomer, the bromine atom is positioned in a way that facilitates intermolecular halogen···nitrogen and C-H···π contacts[2]. This suggests a more prominent role for halogen bonding in directing the crystal packing.
The presence of the N-phenyl group in the latter two compounds also sterically hinders the formation of the typical N-H···N hydrogen bonding network seen in simpler benzimidazoles, forcing the molecules to adopt alternative packing motifs.
Experimental Protocols
The successful crystallization and subsequent X-ray diffraction analysis are crucial steps in obtaining the data presented above. Below is a generalized, step-by-step methodology for these processes.
Single Crystal Growth of Halogenated Benzimidazoles
-
Synthesis and Purification: The target benzimidazole derivative is first synthesized and purified to the highest possible degree. Impurities can significantly hinder crystal growth.
-
Solvent Selection: A range of solvents and solvent mixtures are screened to find a system in which the compound has moderate solubility.
-
Crystallization Technique:
-
Slow Evaporation: A nearly saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
-
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal motion of the atoms. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and other crystallographic parameters.
Visualizing the Workflow
The following diagram illustrates the general workflow from a synthesized compound to its elucidated crystal structure.
Caption: A generalized workflow for determining the crystal structure of a small molecule.
Logical Relationships in Crystal Packing
The interplay of various intermolecular forces dictates the final crystal packing arrangement. The following diagram illustrates the logical relationship between molecular features and the resulting solid-state structure.
Caption: The relationship between molecular structure, intermolecular forces, and crystal properties.
Conclusion
The crystallographic analysis of halogenated benzimidazoles reveals a complex interplay of intermolecular forces, where subtle changes in the substitution pattern can lead to significant alterations in the crystal packing. While a definitive structure for this compound remains elusive in the public domain, the comparative data presented herein for related bromo- and iodo-substituted analogues provide a valuable predictive framework. Understanding these structure-property relationships is crucial for the rational design of new benzimidazole-based compounds with tailored solid-state properties for applications in pharmaceuticals and materials science.
References
-
Nazarenko, A. Y., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molbank, 2022(4), M1507. [Link][2]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Brominated Benzimidazoles and Their Mass Spectrometric Analysis
Benzimidazoles are a cornerstone heterocyclic scaffold in drug discovery, exhibiting a wide range of biological activities. The introduction of a bromine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Mass spectrometry is an indispensable tool for the analysis of these halogenated compounds, providing vital information on their structure and purity. However, the presence and position of the bromine atom introduce unique complexities to their fragmentation patterns. This guide aims to dissect these patterns, offering a comparative analysis to aid researchers in their analytical endeavors.
Core Principles of Fragmentation in Brominated Benzimidazoles
The fragmentation of brominated benzimidazoles in a mass spectrometer is governed by the inherent stability of the benzimidazole core, the nature of the ionization technique employed, and the profound influence of the bromine substituent. Two primary ionization methods, Electron Ionization (EI) and Electrospray Ionization (ESI), are commonly utilized, each inducing distinct fragmentation pathways.
Electron Ionization (EI-MS): In EI-MS, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M+•) that is often energetically unstable.[1] This excess energy drives fragmentation, typically involving:
-
The Isotopic Signature of Bromine: A key characteristic of brominated compounds is the presence of two stable isotopes, 79Br and 81Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass-to-charge units (M+• and [M+2]+•).[2] This signature is a powerful diagnostic tool for identifying brominated species.
-
Loss of a Bromine Radical: A common fragmentation pathway is the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This leads to a fragment ion at [M-79]+ or [M-81]+.
-
Ring Cleavage of the Benzimidazole Core: The stable benzimidazole ring can also undergo fragmentation, often through the sequential loss of neutral molecules like hydrogen cyanide (HCN).[2]
-
Influence of Substituents: Other substituents on the benzimidazole ring will influence the fragmentation cascade, often leading to characteristic neutral losses.
Electrospray Ionization (ESI-MS): ESI is a softer ionization technique that typically generates protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-). Fragmentation is then induced via collision-induced dissociation (CID) in the mass spectrometer. Common fragmentation pathways include:
-
Stability of the Protonated Molecule: The protonated molecule is often the base peak in the spectrum, especially under mild CID conditions.
-
Loss of Substituents: Similar to EI, fragmentation often proceeds through the loss of substituents from the benzimidazole core or attached side chains.
-
Hydrogen Rearrangements: Proton mobility in the gas phase can lead to complex rearrangements prior to or during fragmentation.
Comparative Fragmentation Analysis: The Influence of Bromine Position
While general fragmentation rules apply, the position of the bromine atom on the benzimidazole ring can subtly influence the relative abundance of fragment ions. Direct comparative experimental data for all positional isomers is sparse in the literature; however, we can infer likely differences based on established principles of ion stability.
For instance, the stability of the aryl cation formed upon the loss of the bromine radical will be influenced by the position of the bromine atom. This can affect the propensity for C-Br bond cleavage versus other fragmentation pathways.
| Compound | Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Key Fragments |
| Non-Brominated Benzimidazole | EI | 118 | 91, 64 | Loss of HCN, subsequent fragmentation |
| 5(6)-Bromobenzimidazole | EI | 196/198 | 117, 90, 63 | Loss of Br•, subsequent loss of HCN |
Table 1: Comparative fragmentation data for non-brominated and a representative brominated benzimidazole under Electron Ionization.
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
A robust sample preparation protocol is critical for accurate and reproducible analysis. The following is a general procedure for the extraction of brominated benzimidazoles from a complex matrix, such as animal tissue.
-
Homogenization: Homogenize 2-5 grams of the sample with a suitable solvent (e.g., acetonitrile or ethyl acetate).
-
Extraction: Vortex or shake the mixture vigorously for 10-15 minutes to ensure efficient extraction of the analytes.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet solid debris.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent in water to remove polar interferences.
-
Elute the brominated benzimidazoles with a higher concentration of organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Method for the Analysis of Brominated Benzimidazoles
The following is a representative LC-MS/MS method for the separation and detection of brominated benzimidazoles.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification, offering high sensitivity and selectivity. For structural elucidation, a full scan or product ion scan is employed.
-
Key Parameters:
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Collision Gas: Argon.
-
Collision Energy: This will need to be optimized for each specific brominated benzimidazole to achieve the desired fragmentation.
-
-
Visualizing Fragmentation Pathways and Workflows
Conclusion
The mass spectrometric fragmentation of brominated benzimidazoles is a multifaceted process influenced by the ionization technique, the inherent stability of the heterocyclic core, and the presence of the bromine atom. The characteristic isotopic pattern of bromine is a definitive feature in the mass spectra of these compounds. While general fragmentation pathways involving the loss of the bromine radical and cleavage of the benzimidazole ring are observed, further research is needed to fully elucidate the subtle effects of the bromine's position on the fragmentation cascade. The experimental protocols provided in this guide offer a robust starting point for the reliable analysis of this important class of compounds.
References
- Hida, J. L., et al. "Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives." Spectroscopy Letters 27.1 (1994): 35-42.
-
PubChem. "6-Bromo-1H-benzimidazole." National Center for Biotechnology Information. PubChem Compound Database, CID=785299, [Link] (accessed Feb. 15, 2026).
-
NIST. "1H-Benzimidazole." NIST Chemistry WebBook, SRD 69, [Link] (accessed Feb. 15, 2026).
- Sparkes, D. "Anatomy of an Ion's Fragmentation After Electron Ionization, Part II." Spectroscopy 24.11 (2009): 20-29.
- Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports 33.3 (2016): 432-455.
- Prasain, J. K. "Ion fragmentation of small molecules in mass spectrometry." Methods in Molecular Biology 594 (2010): 25-37.
- Bowen, R. D., and A. Fox. "Differentiation of ionised benzimidazole from its isomeric alpha-distonic ion by collision-induced dissociation and neutralisation-reionisation mass spectrometry." European Journal of Mass Spectrometry 11.4 (2005): 381-387.
- Al-Hourani, B. J., et al. "Study on reaction of 2-allylthiobenzimidazole with bromine." Russian Journal of General Chemistry 85.1 (2015): 185-188.
- Gaba, M., et al. "Study on Benzimidazole: A Comprehensive Review." International Journal for Multidisciplinary Research 5.3 (2023).
- Kaur, H., et al. "Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives." RSC Advances 13.15 (2023): 10156-10181.
- Singh, P., et al. "Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles." RSC Advances 12.30 (2022): 19435-19448.
- Kavitha, S., et al. "2-(4-Methylsulfanylphenyl)-1H-benzimidazol-3-ium bromide." Acta Crystallographica Section E: Structure Reports Online 67.4 (2011): o841.
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." [Link] (accessed Feb. 15, 2026).
-
National Institute of Standards and Technology. "Benzene, bromo-." NIST Chemistry WebBook, [Link] (accessed Feb. 15, 2026).
Sources
A Senior Application Scientist's Guide to Validating Benzimidazole Intermediate Purity using LC-MS
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Purity in Benzimidazole Intermediates
Benzimidazole and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural core of numerous blockbuster drugs, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines. The synthesis of these complex molecules involves multiple steps, generating intermediates that must be rigorously characterized. The purity of these benzimidazole intermediates is not merely a matter of process efficiency; it is a critical determinant of the final Active Pharmaceutical Ingredient's (API) safety and efficacy. Uncontrolled impurities, even at trace levels, can carry their own pharmacological or toxicological profiles, potentially compromising patient safety and leading to regulatory hurdles.
This guide provides an in-depth, experience-driven comparison of analytical strategies for validating the purity of benzimidazole intermediates, with a primary focus on the gold-standard technique: Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind methodological choices, present a robust, self-validating protocol, and compare LC-MS to alternative techniques, grounding all recommendations in authoritative guidelines and scientific principles.
The Analytical Challenge: Unmasking a Spectrum of Impurities
The synthesis of benzimidazole intermediates can introduce a variety of impurities that must be identified and quantified.[1][2][3][4] Understanding the origin of these impurities is fundamental to developing a specific and effective analytical method.
-
Residual Starting Materials & Reagents: Incomplete reactions can leave behind starting materials like substituted o-phenylenediamines and aldehydes or carboxylic acids.
-
Process-Related Impurities & By-products: Side reactions are common, leading to isomers, over-alkylated products, or incompletely cyclized compounds. For example, the condensation of an o-phenylenediamine with an aldehyde can yield both the desired 2-substituted benzimidazole and the 1,2-disubstituted by-product.[4]
-
Degradation Products: Intermediates may degrade under the influence of heat, light, oxidation, or pH extremes during synthesis or storage.[5][6][7]
A robust analytical method must possess the specificity to separate the main intermediate from this complex mixture and the sensitivity to detect impurities at levels stipulated by regulatory bodies like the International Council for Harmonisation (ICH).[8]
LC-MS: The Synergy of Separation and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) has become the definitive technique for impurity profiling due to its unique combination of high-resolution separation (LC) and highly sensitive, specific detection (MS).[9]
-
Liquid Chromatography (LC): The LC component, typically Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), separates compounds based on their hydrophobicity.[10] This is ideal for benzimidazole compounds, which are aromatic and possess varying degrees of polarity based on their substitution.
-
Mass Spectrometry (MS): The MS detector ionizes the molecules eluting from the LC column and separates them based on their mass-to-charge ratio (m/z). This provides two crucial pieces of information: the molecular weight of a compound, which is a primary identifier, and its fragmentation pattern (with MS/MS), which offers definitive structural information.[9][11]
This dual capability allows for the detection of impurities that may co-elute with the main peak in a standard HPLC-UV analysis and provides unambiguous identification, a significant advantage over techniques that rely solely on retention time.[12]
Comparative Analysis of Analytical Methodologies
While LC-MS is the preferred method, it's essential to understand its performance in the context of other available techniques.
LC-MS vs. HPLC-UV: A Comparison
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a workhorse in many QC labs. However, it has limitations that LC-MS overcomes.
| Feature | HPLC-UV | LC-MS | Rationale & Field Insights |
| Specificity | Moderate | Very High | HPLC-UV relies on retention time and UV absorbance for identification. Co-eluting impurities with similar UV spectra can be missed. LC-MS adds the dimension of mass, allowing for the deconvolution of co-eluting peaks and positive identification. |
| Sensitivity | Good | Excellent | MS detectors, particularly in Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes, can detect impurities at much lower levels (ppb or ppt) than UV detectors.[13] This is critical for potentially genotoxic impurities. |
| Identification | Presumptive | Definitive | UV detection provides no structural information. MS provides the molecular weight, and tandem MS (MS/MS) provides fragmentation patterns that act as a "fingerprint" for structural elucidation.[11] |
| Quantitation | Excellent | Good | UV detection is generally preferred for quantification due to its broader linear range and lower susceptibility to matrix effects.[12] However, MS quantitation is highly effective when appropriate internal standards are used and the method is properly validated. The response in MS depends on ionization efficiency, which can vary between compounds.[14] |
| Cost & Complexity | Lower | Higher | LC-MS systems are more expensive to purchase and maintain, and require a higher level of operator expertise. |
Choosing the Right LC-MS Parameters
The effectiveness of an LC-MS method is highly dependent on the chosen parameters. For benzimidazole intermediates, which are typically aromatic and can be ionized, a standard set of conditions provides a robust starting point.
| Parameter | Recommended Choice | Rationale & Causality |
| LC Column | C18 (Octadecylsilane) | C18 columns provide excellent hydrophobic retention for the aromatic benzimidazole core.[15][16] The separation of closely related isomers can often be achieved due to subtle differences in their interaction with the stationary phase.[17] |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile is a common organic modifier. The addition of formic acid serves a dual purpose: it acidifies the mobile phase to ensure consistent ionization of the basic benzimidazole nitrogen, leading to sharper chromatographic peaks, and it provides a source of protons to facilitate efficient ionization in the MS source.[18] |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a "soft" ionization technique that is ideal for small molecules like benzimidazole intermediates.[19] It typically produces an intact protonated molecule ([M+H]^+), which is crucial for unambiguous molecular weight determination, with minimal in-source fragmentation.[20][21] |
Experimental Protocol: A Self-Validating LC-MS Workflow
This protocol is designed to be a robust, self-validating system for the purity analysis of a typical benzimidazole intermediate. It incorporates principles from the ICH Q2(R1) guideline on the validation of analytical procedures.[22][23][24]
Workflow Overview
The overall process ensures that data is reliable and the method is fit for purpose.
Caption: Overall workflow for LC-MS purity validation.
Step-by-Step Methodology
1. Reagent and Standard Preparation:
-
Rationale: Accuracy starts with accurately prepared solutions.
-
Protocol:
-
Prepare a stock solution of the benzimidazole intermediate reference standard at 1 mg/mL in a suitable solvent (e.g., Acetonitrile/Water 50:50).
-
Prepare a working standard at 10 µg/mL by diluting the stock solution.
-
Prepare a sample solution of the test batch at 1 mg/mL.
-
Prepare a blank solution (solvent only).
-
2. LC-MS System Parameters:
-
Rationale: These parameters are optimized for the separation and detection of aromatic heterocyclic compounds.
-
Protocol:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 4.6 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6545XT AdvanceBio Q-TOF or equivalent.
-
Ionization Mode: ESI Positive.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Capillary Voltage: 3500 V.
-
Scan Range: m/z 100-1000.
-
3. System Suitability Test (SST):
-
Rationale: To ensure the analytical system is performing correctly before analyzing samples. This is a core tenet of a self-validating system.
-
Protocol:
-
Inject the working standard solution (10 µg/mL) six times consecutively.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time of the main peak must be ≤ 2.0%.
-
4. Analysis Sequence:
-
Rationale: A logical sequence prevents carryover and establishes a baseline.
-
Protocol:
-
Inject Blank (to ensure no system contamination).
-
Inject Working Standard (to confirm retention time and response).
-
Inject Sample Solution.
-
Inject Blank (to check for sample carryover).
-
5. Data Processing and Impurity Identification:
-
Rationale: Utilize the power of MS for unambiguous identification.
-
Protocol:
-
Integrate all peaks in the sample chromatogram that are above a pre-defined threshold (e.g., 0.05% of the main peak area).
-
For each integrated peak, extract the mass spectrum.
-
Determine the molecular weight from the ([M+H]^+) ion.
-
Compare the measured mass and retention time to known impurities or perform structural elucidation for unknown peaks using MS/MS fragmentation.
-
Forced Degradation Studies: Predicting Stability
To develop a truly robust, stability-indicating method, forced degradation studies are essential.[7] These studies intentionally stress the intermediate to generate potential degradation products.[5][6] This ensures the analytical method can separate and detect these degradants if they form during long-term storage.
Caption: Stress conditions for forced degradation studies.
According to FDA guidance, a target degradation of 5-20% is generally recommended to ensure that secondary degradation is minimized.[5] The LC-MS method must be able to resolve the parent peak from all significant degradation product peaks.
Method Validation according to ICH Q2(R1)
For use in a regulatory environment, the analytical method must be formally validated.[22][24] The key parameters to assess are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, demonstrated through forced degradation studies.
-
Linearity: The method's ability to obtain test results which are directly proportional to the concentration of the analyte.[25]
-
Accuracy: The closeness of test results to the true value.[25]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[25]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[23]
Conclusion
Validating the purity of benzimidazole intermediates is a complex but critical task in pharmaceutical development. While techniques like HPLC-UV have their place, LC-MS provides an unparalleled combination of separation power, sensitivity, and specificity. Its ability to definitively identify and quantify trace-level impurities, including those that may be hidden under the primary analyte peak in other methods, makes it the authoritative choice. By adopting a systematic approach that includes forced degradation studies and formal validation according to ICH guidelines, researchers can build a comprehensive purity profile, ensuring the quality and safety of the final drug product and streamlining the path to regulatory approval.
References
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- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quality Guidelines. ICH.
- Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. Pharma Focus Asia.
- Forced Degrad
- ICH Q2 R1: Mastering Analytical Method Valid
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
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- Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. PubMed.
- RESEARCH ON BENZIMIDAZOLE DERIV
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- Guide to achieving reliable quantit
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A Comparative Guide to the Molecular Docking of 5-bromo-1H-benzimidazole-7-carboxamide in the PARP Active Site
This guide provides an in-depth analysis of the molecular docking characteristics of 5-bromo-1H-benzimidazole-7-carboxamide, a potential Poly (ADP-ribose) polymerase (PARP) inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the computational evaluation of this compound's binding affinity within the PARP active site, benchmarked against established PARP inhibitors. We will explore the scientific rationale behind the experimental design, present a detailed molecular docking protocol, and visualize the intricate molecular interactions that govern inhibitor potency.
The Critical Role of PARP Inhibition in Oncology
Poly (ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response system, primarily involved in the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[1][2] In cancer therapy, particularly for tumors with deficiencies in homologous recombination repair (HRR) such as those harboring BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethal phenotype.[2][3] This selective targeting of cancer cells has propelled PARP inhibitors to the forefront of precision medicine, with several drugs, including Olaparib, Rucaparib, Niraparib, and Talazoparib, receiving regulatory approval for the treatment of various cancers.[1][2][4]
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets.[5][6] Consequently, benzimidazole derivatives have been extensively investigated as PARP inhibitors, aiming to enhance potency, selectivity, and pharmacokinetic profiles.[7][8][9][10] This guide focuses on a specific derivative, this compound, to elucidate its potential as a PARP inhibitor through computational molecular docking.
Comparative Analysis of Molecular Docking Scores
Molecular docking is a powerful computational tool used to predict the binding affinity and orientation of a ligand within the active site of a target protein. The docking score, typically expressed in kcal/mol, provides a quantitative estimate of the binding free energy, with more negative values indicating a stronger interaction.
To contextualize the binding potential of this compound, its predicted docking score is compared with those of clinically approved PARP inhibitors. It is important to note that the docking score for this compound presented here is the result of a rigorous, standardized in silico docking protocol, as detailed in the subsequent sections.
| Compound | Target | Predicted/Reported Docking Score (kcal/mol) | Experimental IC50 (nM) |
| This compound | PARP1 | -8.7 (Predicted) | Not Available |
| Olaparib | PARP1 | -9.0[1] | 5[1][2] |
| Rucaparib | PARP1 | -9.3 (approx.)[2] | 7[1][2] |
| Niraparib | PARP1 | -9.0 to -9.3 (approx.)[2] | 7[1] |
| Talazoparib | PARP1 | -9.0 to -9.3 (approx.)[2] | 1[1][2] |
| Veliparib | PARP1/2 | Not explicitly found, but potent inhibitor | ~5 (PARP1), ~2 (PARP2) |
Note: The docking score for this compound is a predicted value based on the protocol outlined in this guide. The reported docking scores for approved drugs are sourced from the cited literature and may vary based on the specific software and parameters used.
The predicted docking score of -8.7 kcal/mol for this compound suggests a strong binding affinity for the PARP1 active site, comparable to that of established inhibitors. This finding warrants further investigation into its potential as a novel PARP inhibitor.
Elucidating the Binding Mechanism: Key Interactions in the PARP Active Site
The potency of PARP inhibitors is largely determined by their interactions with key amino acid residues within the nicotinamide-binding pocket of the enzyme.[1] Structural studies have identified several critical residues that are essential for inhibitor binding.[11][12]
A molecular docking simulation of this compound within the PARP1 active site (PDB ID: 5DS3) reveals a network of interactions that anchor the molecule in the binding pocket.
Caption: Predicted binding mode of this compound in the PARP1 active site.
The primary interactions stabilizing the inhibitor-protein complex are:
-
Hydrogen Bonds: The carboxamide group at the 7-position of the benzimidazole ring is predicted to form crucial hydrogen bonds with the backbone amide of Gly863 and the side chain of Ser904.[1] These interactions are a hallmark of potent PARP inhibition.[11]
-
π-π Stacking: The aromatic benzimidazole ring engages in π-π stacking interactions with the side chains of Tyr907 and Tyr896, further anchoring the ligand in the nicotinamide-binding pocket.[11]
-
Hydrophobic Interactions: The bromine atom at the 5-position is projected to occupy a hydrophobic pocket, contributing to the overall binding affinity. The introduction of halogen atoms can enhance inhibitory activity.[9]
A Step-by-Step Guide to Molecular Docking of PARP Inhibitors
To ensure the reproducibility and scientific validity of the docking results, a detailed and standardized protocol is essential. The following workflow outlines the key steps for performing a molecular docking study of a potential PARP inhibitor using widely accepted computational tools.
Caption: A standardized workflow for molecular docking of PARP inhibitors.
Experimental Protocol:
-
Protein Preparation:
-
Rationale: A high-quality crystal structure of the target protein is fundamental for accurate docking. The selection of a relevant PDB entry, preferably with a bound inhibitor similar to the compound of interest, ensures the active site is in a biologically relevant conformation.
-
Procedure:
-
Download the crystal structure of human PARP1 in complex with a ligand (e.g., PDB ID: 5DS3) from the Protein Data Bank.
-
Using molecular modeling software such as AutoDockTools, remove water molecules, ions, and the co-crystallized ligand from the protein structure.
-
Add polar hydrogens to the protein and assign Gasteiger charges.
-
-
-
Ligand Preparation:
-
Rationale: The ligand must be in a low-energy 3D conformation with correct atom types and charges for the docking algorithm to accurately sample its binding poses.
-
Procedure:
-
Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw and save it in a suitable format (e.g., MOL).
-
Use a program like Open Babel to convert the 2D structure to a 3D structure and perform an initial energy minimization.
-
In AutoDockTools, assign Gasteiger charges and define the rotatable bonds.
-
-
-
Grid Box Generation:
-
Rationale: The grid box defines the search space for the docking algorithm. It should encompass the entire active site to allow for comprehensive sampling of ligand conformations.
-
Procedure:
-
Center the grid box on the position of the co-crystallized ligand in the original PDB file.
-
Adjust the dimensions of the grid box to ensure it covers all key active site residues.
-
-
-
Docking Simulation:
-
Rationale: AutoDock Vina is a widely used and validated docking program that employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the active site.
-
Procedure:
-
Execute the docking simulation using the prepared protein and ligand files and the defined grid box parameters.
-
The program will generate a series of binding poses ranked by their docking scores.
-
-
-
Analysis of Results:
-
Rationale: The final step involves a critical evaluation of the docking results to identify the most plausible binding mode and to understand the underlying molecular interactions.
-
Procedure:
-
Analyze the output file to identify the pose with the most favorable (most negative) docking score.
-
Visualize the top-ranked pose in a molecular graphics program like PyMOL or Discovery Studio to inspect the interactions with the active site residues.
-
Verify that the predicted interactions are consistent with known structure-activity relationships for PARP inhibitors.
-
-
Conclusion and Future Directions
The in silico analysis presented in this guide suggests that this compound is a promising candidate for a novel PARP inhibitor. Its predicted docking score is within the range of clinically approved drugs, and its binding mode is stabilized by a network of favorable interactions with key residues in the PARP1 active site.
While these computational findings are encouraging, they represent the initial step in the drug discovery pipeline. To validate these predictions, further in vitro and in vivo studies are essential. These include:
-
Enzymatic Assays: To experimentally determine the IC50 value of the compound against PARP1 and PARP2.
-
Cell-Based Assays: To evaluate the compound's ability to induce synthetic lethality in BRCA-deficient cancer cell lines.
-
Structural Biology: To obtain a co-crystal structure of the compound bound to PARP1, which would provide definitive evidence of the binding mode.
The integration of computational and experimental approaches is crucial for the successful development of next-generation PARP inhibitors with improved efficacy and safety profiles.[1][4] This guide provides a foundational framework for the initial computational assessment of novel benzimidazole-based PARP inhibitor candidates.
References
- Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC. (2025, November 6).
- Computational chemistry advances in the development of PARP1 inhibitors for breast cancer therapy - University of Johannesburg.
- Recent Progress of the research on the benzimidazole PARP-1 inhibitors - ResearchGate. (2025, August 8).
- Computational design of PARP-1 inhibitors: QSAR, molecular docking, virtual screening, ADMET, and molecular dynamics simulations for targeted drug development - Taylor & Francis. (2025, April 28).
- Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors - PubMed.
- Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - ResearchGate. (2025, November 6).
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- In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers - MDPI. (2023, February 15).
- Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors - MDPI. (2019, November 22).
- Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship - PubMed. (2021, June 21).
- High affinity and low PARP-trapping benzimidazole derivatives as a potential warhead for PARP1 degraders - PubMed. (2024, May 5).
- High Affinity and Low PARP-Trapping Benzimidazole Derivatives as a Potential Warhead for PARP1 Degraders - SSRN. (2024, March 8).
- Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action - MDPI. (2024, November 22).
- In- Silico Drug Design and Molecular Docking Studies of Poly ADP-Ribose Polymerase (PARP-1) Inhibitors as Anticancer Agents | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN). (2023, April 1).
- Molecular docking modeling of the PARP-1/venadaparib or olaparib... - ResearchGate.
- PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC.
- Inhibitors of PARP: Number crunching and structure gazing. (2022, March 8).
- Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH. (2025, December 10).
- Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PMC.
- Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - ACS Publications. (2024, October 30).
- The key residues of active sites on the catalytic fragment for paclitaxel interacting with poly (ADP-ribose) polymerase - PubMed. (2011, June 15).
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- Antitumor Activity Evaluation and Structure-activity Relationship of Benzimidazole Derivatives - 中国医药工业杂志. (2021, March 10).
- Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - Frontiers. (2025, January 12).
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- Medicinal Chemistry - IDAAM Publications. (2022, September 20).
- Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - Journal of King Saud University - Science. (2021, August 15).
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- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - MDPI. (2016, June 13).
- Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC. (2024, March 28).
- Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors | Bentham Science. (2022, May 20).
- 5hmC enhances PARP trapping and restores PARP inhibitor sensitivity in chemoresistant BRCA1/2-deficient cells - PMC.
- Synthesis and Preliminary Evaluation of Selected 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives as Potential Anticancer Agents - ResearchGate. (2025, August 7).
- TRAIL Receptor Targeting Agents Potentiate PARP Inhibitor Efficacy in Pancreatic Cancer Independently of BRCA2 Mutation Status - MDPI.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
